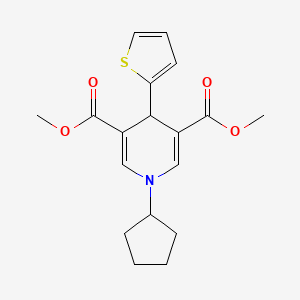

dimethyl 1-cyclopentyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 1-cyclopentyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as nifedipine, is a calcium channel blocker that is widely used in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. Nifedipine is a potent vasodilator that works by inhibiting the influx of calcium ions into vascular smooth muscle cells, which leads to relaxation of the blood vessels and a decrease in blood pressure.

Aplicaciones Científicas De Investigación

Synthesis of Antitumor and Antioxidant Agents

Dimethyl acetylenedicarboxylate reacts with thienopyrimidines derivatives to form compounds that have shown significant inhibition of Hep-G2 cell growth, indicating potential antitumor and antioxidant properties. These reactions proceed via cyclization and thio-addition processes, highlighting the utility of these compounds in the development of novel therapeutic agents (Aly et al., 2010).

Formation of Highly Substituted Benzene and Cyclopentenedione Derivatives

The reaction between dimethyl acetylenedicarboxylate and cyclobutene-1,2-diones, mediated by pyridine, facilitates the selective synthesis of hexasubstituted benzene derivatives or cyclopentenedione derivatives. This process demonstrates the versatility of these compounds in synthesizing complex organic molecules with potential applications in materials science and synthetic chemistry (Nair et al., 2005).

Novel Strategies in Heterocyclic Chemistry

The engagement of pyridine-DMAD zwitterions in reactions with various substrates has opened new avenues in the synthesis of densely substituted heterocyclic compounds. These methodologies offer novel strategies for constructing complex molecular architectures, which are crucial in the development of new drugs and materials (Yang et al., 2012).

Propiedades

IUPAC Name |

dimethyl 1-cyclopentyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-22-17(20)13-10-19(12-6-3-4-7-12)11-14(18(21)23-2)16(13)15-8-5-9-24-15/h5,8-12,16H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWUBLMJEVIJPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)

![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)

![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)

![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)

![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)

![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)